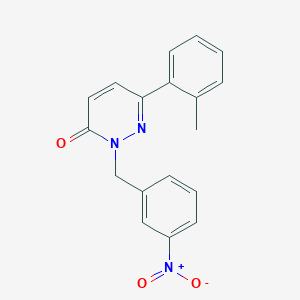

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(2-methylphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-13-5-2-3-8-16(13)17-9-10-18(22)20(19-17)12-14-6-4-7-15(11-14)21(23)24/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGRFZNBBBLVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Coupling Reaction: The coupling of the nitrobenzyl compound with an o-tolyl derivative.

Cyclization: Formation of the pyridazinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The nitrobenzyl and o-tolyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

To contextualize 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one, a comparative analysis with structurally related compounds is presented below. Key parameters include substituent effects, synthesis routes, and reported biological activities.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility The 3-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilicity at the pyridazinone ring compared to analogs with electron-donating groups (e.g., methyl in ). Solubility varies significantly with substituents. For instance, 6-phenyl-pyridazin-3(2H)-one derivatives exhibit moderate solubility in polar solvents like ethanol and methanol , whereas lipophilic groups (e.g., CF₃ in ) reduce aqueous solubility.

Synthetic Accessibility

- The target compound can likely be synthesized via alkylation reactions analogous to those used for 5-chloro-6-phenyl derivatives , where potassium carbonate in acetone facilitates substitution at position 2.

- In contrast, compounds with complex substituents (e.g., ) require multi-step syntheses or chiral resolution techniques.

Structural Insights X-ray crystallography data for 2-benzyl-6-benzyloxypyridazin-3(2H)-one reveal planar pyridazinone rings and dihedral angles influenced by substituents, which could guide molecular modeling for the target compound.

Biological Activity

2-(3-Nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their therapeutic potential, including anti-inflammatory, analgesic, and anti-cancer properties. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the pyridazinone core : This is achieved through cyclization reactions involving appropriate substituted hydrazines and carbonyl compounds.

- Substitution reactions : The introduction of the nitro and tolyl groups can be accomplished via electrophilic aromatic substitution or nucleophilic aromatic substitution methods.

Biological Activities

The biological activities of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one have been explored in several studies, highlighting its potential as a therapeutic agent.

1. Anti-inflammatory Activity

Research indicates that pyridazinone derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one have shown inhibition of pro-inflammatory cytokines in vitro. A study demonstrated that similar derivatives could reduce inflammation markers in animal models, suggesting a potential application in treating inflammatory diseases.

2. Antioxidant Properties

Pyridazinones have been evaluated for their antioxidant capabilities. The presence of the nitro group in 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one may enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

3. Anticancer Activity

Several studies have reported on the anticancer properties of pyridazinone derivatives. For example, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The specific activity of 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one remains to be fully elucidated but is promising based on the activity of related compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridazinones is vital for optimizing their biological activity. Key findings include:

- Substituent Effects : The position and nature of substituents (e.g., nitro and tolyl groups) significantly influence the compound's potency and selectivity towards biological targets.

- Lipophilicity : Compounds with moderate lipophilicity tend to exhibit better membrane permeability and bioavailability.

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Enhances anti-inflammatory and antioxidant activity |

| Tolyl group | Increases lipophilicity and cytotoxicity against cancer cells |

Case Studies

- Anti-inflammatory Study : A recent study investigated the anti-inflammatory effects of various pyridazinones, including derivatives similar to 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one. Results indicated a significant reduction in edema in animal models, supporting its potential use in treating conditions like arthritis.

- Anticancer Evaluation : Another study focused on the cytotoxic effects of pyridazinone derivatives against breast cancer cell lines. Compounds with structural similarities to 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one showed IC50 values in the micromolar range, indicating substantial anticancer potential.

Q & A

Q. What are the optimal synthetic routes for 2-(3-nitrobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one?

- Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with ketones or esters. For example:

React 6-(o-tolyl)pyridazin-3(2H)-one with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours .

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>95%).

Alternative routes may involve cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic conditions .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths (e.g., N–N distance ~1.32 Å) and dihedral angles to confirm substituent orientation. Use SHELXL for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and nitro group effects on chemical shifts.

- IR : Confirm carbonyl stretch (C=O at ~1670 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520, 1350 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) via fluorometric assays, noting IC₅₀ values. Pyridazinones often show COX-2 selectivity due to nitro group interactions .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare with structurally similar compounds (e.g., 4,5-dichloro analogs) .

Advanced Research Questions

Q. How do electronic effects of the 3-nitrobenzyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density on the pyridazinone ring. The nitro group’s electron-withdrawing nature increases electrophilicity at C-4, facilitating substitutions (e.g., with amines or thiols) .

- Validate via kinetic studies: Monitor reaction rates with varying nucleophiles (e.g., aniline vs. thiophenol) in DMSO at 25°C using UV-Vis spectroscopy .

Q. What crystallographic techniques resolve conformational flexibility in the o-tolyl substituent?

- Methodological Answer :

- Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts. SHELXL refinement with TWIN/BASF commands can address twinning in crystals .

- Compare with computational models (Mercury Software) to analyze torsion angles between the pyridazinone ring and o-tolyl group, identifying steric hindrance or π-stacking .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration) .

- Structural analogs : Test derivatives (e.g., replacing nitro with cyano) to isolate substituent-specific effects. Use QSAR models to correlate logP/pKa with activity .

Q. What strategies optimize bioavailability without compromising bioactivity?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxymethyl moiety to enhance solubility. Monitor stability in simulated gastric fluid (pH 1.2) .

- Nanocarrier encapsulation : Use PLGA nanoparticles (100–200 nm) loaded with the compound. Assess release kinetics via dialysis (PBS, pH 7.4) and compare free vs. encapsulated IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.